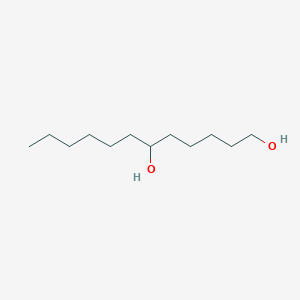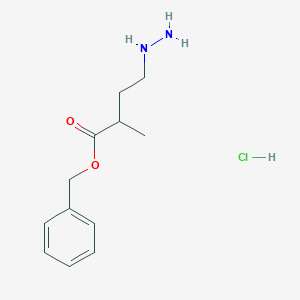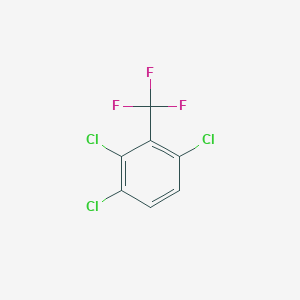
1,2,4-Trichloro-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trichloro-3-(trifluoromethyl)benzene is an organochlorine compound characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it useful in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Trichloro-3-(trifluoromethyl)benzene can be synthesized through several methods:
Chlorination of Benzene: This involves the chlorination of benzene in the presence of a catalyst such as iron(III) chloride. The reaction conditions typically include elevated temperatures and controlled addition of chlorine gas to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trichloro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, room temperature to reflux.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of hydroxylated, aminated, or thiolated derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated benzene derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Trichloro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized as a solvent and intermediate in the production of dyes, pesticides, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,2,4-Trichloro-3-(trifluoromethyl)benzene exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Protein-Ligand Interactions: Its unique structure allows it to interact with proteins, potentially altering their function or stability.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trichlorobenzene: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,3,5-Trichlorobenzene: Another isomer with chlorine atoms at different positions, leading to variations in its chemical behavior.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Contains a fluorine atom instead of a chlorine atom, which significantly alters its reactivity and applications.
Uniqueness
1,2,4-Trichloro-3-(trifluoromethyl)benzene is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a versatile compound in synthetic chemistry and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
61841-47-2 |
|---|---|
Fórmula molecular |
C7H2Cl3F3 |
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
1,2,4-trichloro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl3F3/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H |
Clave InChI |
OJPRPROSLRCIRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


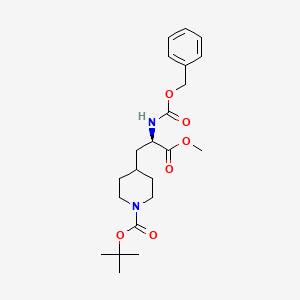
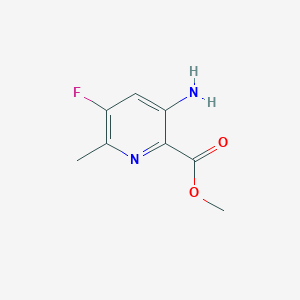
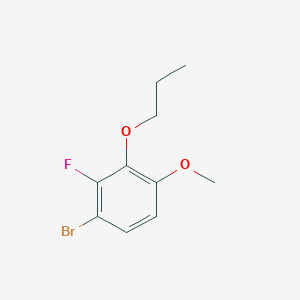

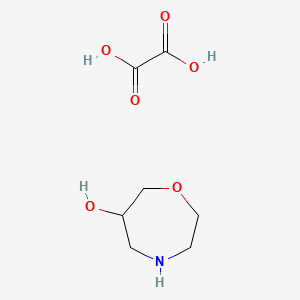
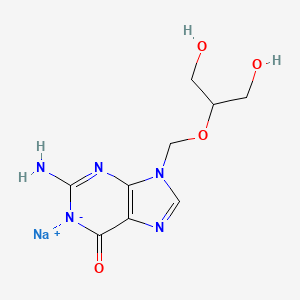
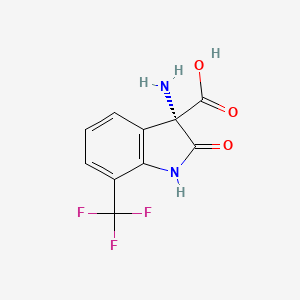
![tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B15361831.png)
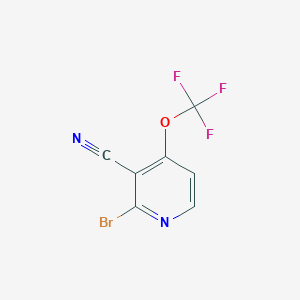
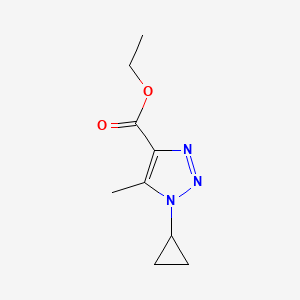
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
